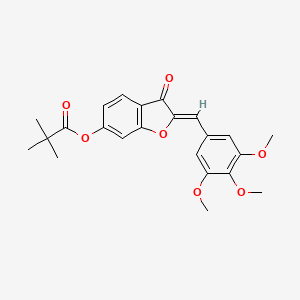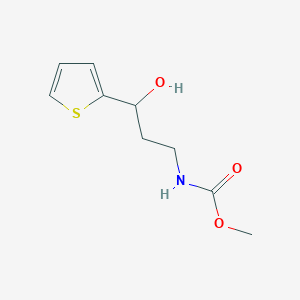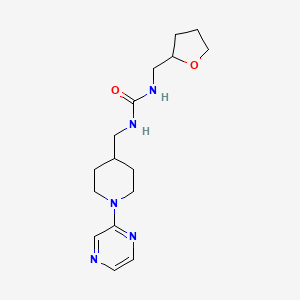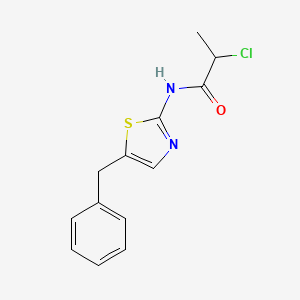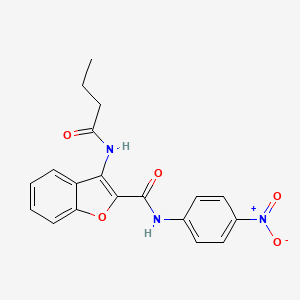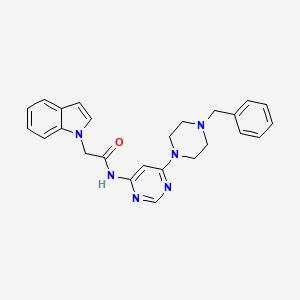
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C25H26N6O and its molecular weight is 426.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Histamine H4 Receptor Ligands
A study by Altenbach et al. (2008) delved into structure-activity relationships (SAR) of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), highlighting the optimization process that led to compounds with potent in vitro activity. These compounds demonstrated significant anti-inflammatory and antinociceptive effects in animal models, underscoring the potential of H4R antagonists in pain management. The research emphasized the optimization of the pyrimidine 6 position, showcasing the importance of aromatic and secondary amine moieties in enhancing compound efficacy (Altenbach et al., 2008).
Crystal Structure Analysis
Subasri et al. (2017) conducted crystal structure analyses of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its analogs, offering insights into the molecular conformation and potential interactions of related compounds. These studies provide a foundation for understanding the structural aspects of pyrimidine-containing compounds, aiding in the design of molecules with desired biological activities (Subasri et al., 2017).
Peripheral Benzodiazepine Receptor Ligands
Selleri et al. (2005) synthesized and evaluated 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands. This work included the development of a 3D-QSAR model to assess the impact of various substituents on ligand efficacy and selectivity. Additionally, some compounds were tested for their ability to modulate steroid biosynthesis in C6 glioma cells, highlighting the therapeutic potential of these molecules in neurobiology and inflammation (Selleri et al., 2005).
Insecticidal Applications
Fadda et al. (2017) explored the insecticidal potential of heterocyclic compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This research underscores the utility of pyrimidine-based compounds in developing new insecticidal agents, contributing to agricultural science and pest management strategies (Fadda et al., 2017).
Anticancer and Anti-5-Lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. This study illuminates the compound's dual therapeutic potential, offering a basis for further research into its applications in cancer treatment and inflammation (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c32-25(18-31-11-10-21-8-4-5-9-22(21)31)28-23-16-24(27-19-26-23)30-14-12-29(13-15-30)17-20-6-2-1-3-7-20/h1-11,16,19H,12-15,17-18H2,(H,26,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUBGOIBKUUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663834.png)


![N-(4-isopropoxybenzyl)-4-[(4-methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B2663837.png)

![1-Ethyl-4-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2663839.png)



